ETIOCHOLANDIOL

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Chemical Structure and Classification:

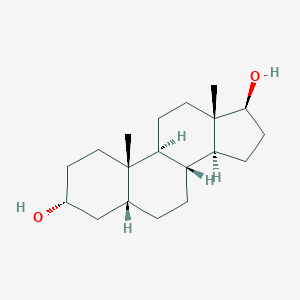

beta-Androstane-3alpha,17beta-diol, also known as 3alpha,17beta-dihydroxy-5beta-androstane, is a naturally occurring steroid molecule. It belongs to the class of androstane steroids, which are characterized by a specific carbon skeleton with four fused rings.

Source and Metabolism:

5beta-Androstane-3alpha,17beta-diol is a minor metabolite of both testosterone and dihydrotestosterone in humans. These two hormones play important roles in various physiological processes, including sexual development and function, muscle mass, and bone health. PubChem, National Institutes of Health: )

Research Applications:

beta-Androstane-3alpha,17beta-diol has been investigated in various scientific research studies, although it is not a commonly used drug or therapeutic agent. Here are some examples of its applications:

- As a biomarker: Researchers have explored the potential of 5beta-Androstane-3alpha,17beta-diol as a biomarker for certain medical conditions, such as prostate cancer. The rationale behind this is that the levels of this metabolite may be altered in individuals with these conditions. However, more research is needed to establish its validity and reliability for diagnostic purposes. Endocrinology, The Endocrine Society: )

- In studies of steroid metabolism: Scientists have used 5beta-Androstane-3alpha,17beta-diol to investigate the pathways involved in the metabolism of testosterone and other androgens. This research helps us understand how the body regulates hormone levels and how these hormones exert their effects. Journal of Steroid Biochemistry and Molecular Biology, ScienceDirect:

- The research on 5beta-Androstane-3alpha,17beta-diol is ongoing, and its potential therapeutic applications are still under investigation.

- This information should not be interpreted as medical advice. If you have any questions or concerns about this topic, please consult with a qualified healthcare professional.

Etiocholandiol is a steroid compound derived from the metabolism of dehydroepiandrosterone and is an important intermediate in the biosynthesis of androgens. It exists in two isomeric forms: 3α-etiocholandiol and 3β-etiocholandiol, both of which are endogenous steroids. These compounds play significant roles in various biological processes, including hormone regulation and metabolism.

- Oxidation: Etiocholandiol can be oxidized to form 11-ketoetiocholanolone, which is another biologically active steroid.

- Conjugation: It can undergo conjugation reactions, such as sulfation or glucuronidation, which increase its solubility and facilitate excretion from the body.

- Receptor Binding: Etiocholandiol interacts with androgen receptors, influencing gene expression related to male characteristics and reproductive functions.

Etiocholandiol exhibits various biological activities:

- Androgenic Activity: It has been shown to stimulate androgen receptor-mediated processes, contributing to the development of male secondary sexual characteristics.

- Influence on Hemoglobin Synthesis: Studies indicate that etiocholandiol can stimulate hemoglobin synthesis in chick embryos, highlighting its role in erythropoiesis .

- Effects on Liver Function: In liver cell cultures, etiocholandiol induces porphyrin synthesis, indicating its involvement in metabolic pathways related to heme production .

Etiocholandiol can be synthesized through several methods:

- Biochemical Synthesis: It is naturally produced from dehydroepiandrosterone through enzymatic reactions involving hydroxysteroid dehydrogenases.

- Chemical Synthesis: Laboratory synthesis may involve multi-step organic reactions starting from cholesterol or other steroid precursors. Specific synthetic routes may include:

- Hydrolysis of steroid esters

- Reduction of ketones

- Isomerization processes to obtain the desired stereochemistry.

Etiocholandiol has several applications:

- Research: It serves as a valuable compound for studying steroid metabolism and endocrine functions.

- Pharmaceuticals: Its derivatives are explored for potential therapeutic applications in treating hormonal imbalances and related disorders.

- Environmental Monitoring: Due to its hormonal activity, etiocholandiol is analyzed in wastewater treatment studies to assess endocrine-disrupting compounds .

Research on etiocholandiol's interactions reveals:

- Endocrine Disruption: Studies have shown that etiocholandiol can exhibit estrogenic and androgenic activities in various biological systems, raising concerns about its presence in environmental samples .

- Receptor Binding Studies: Investigations into its binding affinity with androgen receptors demonstrate its potential influence on gene regulation associated with male reproductive health.

Etiocholandiol shares structural similarities with several other steroids. Here are some comparable compounds:

| Compound Name | Structural Feature | Unique Aspect |

|---|---|---|

| Dehydroepiandrosterone | Precursor to etiocholandiol | Major adrenal androgen involved in steroidogenesis |

| Androsterone | 17-ketosteroid | Active metabolite with significant androgenic effects |

| Testosterone | 17β-hydroxyandrost-4-en-3-one | Primary male sex hormone influencing secondary traits |

| Pregnanediol | Metabolite of progesterone | Involved in pregnancy maintenance |

| 11-Ketoetiocholanolone | Oxidized form of etiocholandiol | Exhibits distinct biological activities |

Etiocholandiol's uniqueness lies in its specific metabolic pathways and biological effects compared to these similar compounds. Its role as an intermediate in steroid biosynthesis sets it apart from more well-known steroids like testosterone.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Use Classification

Dates

Kicman, A., et al., Br. J. Pharmacol., 154, 502 (2008)

Fragkaki, A., et al., Steroids, 74, 172 (2009)